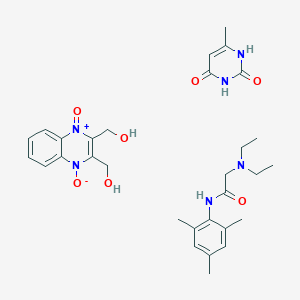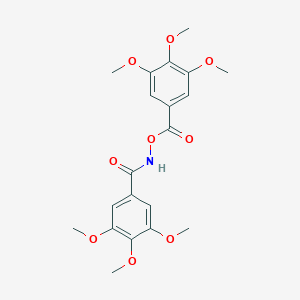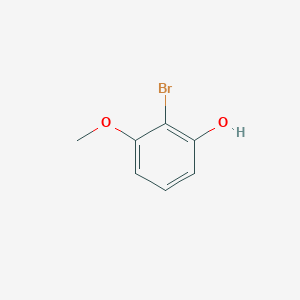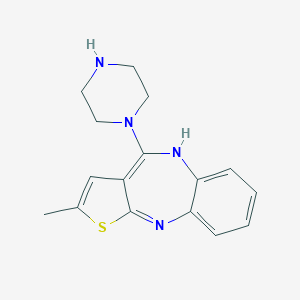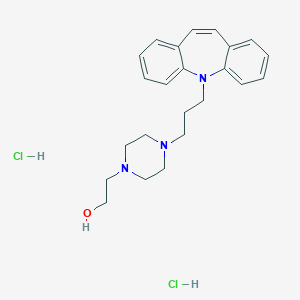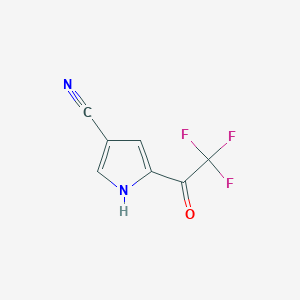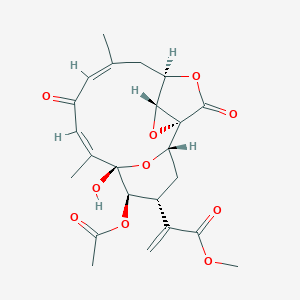
Bipinnatolide E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bipinnatolide E is a natural compound that is isolated from the marine sponge, Sarcophyton glaucum. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of Bipinnatolide E is not fully understood, but it is believed to involve the inhibition of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Bipinnatolide E may also interact with ion channels and receptors, leading to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Bipinnatolide E has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis. Bipinnatolide E has been shown to improve memory and cognitive function in animal models, and to protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bipinnatolide E has several advantages for lab experiments. It is a natural compound, which makes it easier to obtain and study compared to synthetic compounds. It has also been extensively studied, and its biological activities are well-established. However, Bipinnatolide E also has some limitations. It is a complex molecule, which makes its synthesis challenging. It is also difficult to obtain large quantities of the compound, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Bipinnatolide E. One area of interest is the development of analogs and derivatives of the compound, which may have improved pharmacological properties. Another area of interest is the study of the compound's effects on other signaling pathways and biological processes. Finally, the potential use of Bipinnatolide E as a therapeutic agent in humans should be explored further, with a focus on its safety and efficacy.
Métodos De Síntesis
Bipinnatolide E is a complex natural product, and its synthesis requires a multi-step process. The first step involves the synthesis of the core structure, which is achieved through a combination of Diels-Alder and Michael addition reactions. The second step involves the installation of the side chain, which is achieved through a series of functional group transformations. The final step involves the removal of protecting groups and purification of the compound.
Aplicaciones Científicas De Investigación
Bipinnatolide E has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective effects and to improve cognitive function. Bipinnatolide E has been tested in various in vitro and in vivo models, and has shown promising results.
Propiedades
Número CAS |
134455-99-5 |
|---|---|
Nombre del producto |
Bipinnatolide E |
Fórmula molecular |
C23H26O10 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate |
InChI |
InChI=1S/C23H26O10/c1-10-6-14(25)8-11(2)23(28)18(30-13(4)24)15(12(3)20(26)29-5)9-17(32-23)22-19(33-22)16(7-10)31-21(22)27/h6,8,15-19,28H,3,7,9H2,1-2,4-5H3/b10-6-,11-8-/t15-,16-,17+,18-,19-,22-,23+/m1/s1 |
Clave InChI |
LLTUVULYEDWJJW-MPGZMISHSA-N |
SMILES isomérico |
C/C/1=C/C(=O)/C=C(\[C@]2([C@@H]([C@H](C[C@H](O2)[C@]34[C@H](O3)[C@@H](C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)/C |
SMILES |
CC1=CC(=O)C=C(C2(C(C(CC(O2)C34C(O3)C(C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)C |
SMILES canónico |
CC1=CC(=O)C=C(C2(C(C(CC(O2)C34C(O3)C(C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



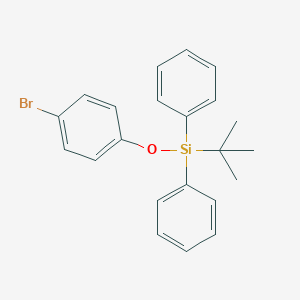
![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
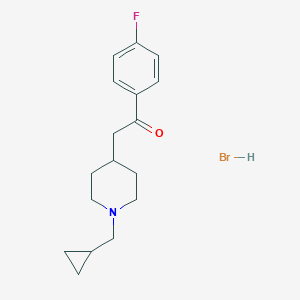
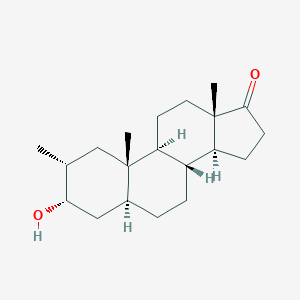
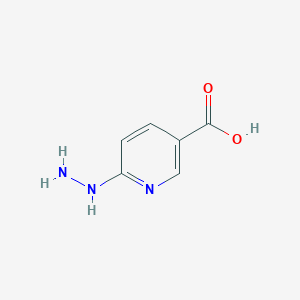
![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
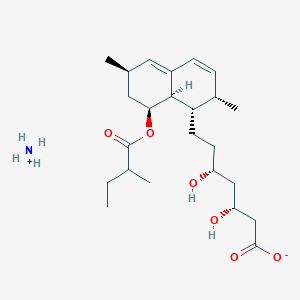
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
